molecular formula C12H26GeO2 B14368135 Ethyl 4-(triethylgermanyl)butanoate CAS No. 92036-54-9

Ethyl 4-(triethylgermanyl)butanoate

Cat. No.: B14368135
CAS No.: 92036-54-9
M. Wt: 274.96 g/mol
InChI Key: GCHKZKOLKMUBJO-UHFFFAOYSA-N
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Description

Ethyl 4-(triethylgermanyl)butanoate: is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a germanium atom, which is relatively rare in organic chemistry, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ethyl 4-(triethylgermanyl)butanoate typically involves the esterification of 4-(triethylgermanyl)butanoic acid with ethanol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and involves heating the reactants to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and other advanced technologies may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Ethyl 4-(triethylgermanyl)butanoate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 4-(triethylgermanyl)butanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The germanium atom in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products:

    Hydrolysis: 4-(triethylgermanyl)butanoic acid and ethanol.

    Reduction: 4-(triethylgermanyl)butanol.

    Substitution: Depends on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 4-(triethylgermanyl)butanoate is used as a precursor in the synthesis of other germanium-containing compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms involving germanium.

Biology and Medicine: Research into the biological activity of germanium compounds has shown potential in various medical applications, including anti-cancer and anti-inflammatory properties. This compound may serve as a starting point for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of specialty materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(triethylgermanyl)butano

Properties

CAS No.

92036-54-9

Molecular Formula

C12H26GeO2

Molecular Weight

274.96 g/mol

IUPAC Name

ethyl 4-triethylgermylbutanoate

InChI

InChI=1S/C12H26GeO2/c1-5-13(6-2,7-3)11-9-10-12(14)15-8-4/h5-11H2,1-4H3

InChI Key

GCHKZKOLKMUBJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC[Ge](CC)(CC)CC

Origin of Product

United States

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